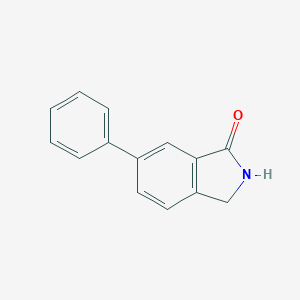

6-Phenylisoindolin-1-one

Übersicht

Beschreibung

6-Phenylisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. These compounds are characterized by a fused ring system containing a nitrogen atom. The phenyl group attached to the isoindolinone core enhances its chemical properties and potential applications. Isoindolinones are known for their biological and pharmacological activities, making them significant in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of arylcyanamides with benzoyl chloride in the presence of copper(II) chloride under ultrasound irradiation at room temperature . This method offers advantages such as simple methodology, excellent yields, mild reaction conditions, and easy work-up.

Another method involves the reaction of phthalimidomalonate with various alkynes using triethylamine as a catalyst and acetonitrile as a solvent in a cascade reaction . This reaction is carried out at 0°C for an extended period, typically around 100 hours.

Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yields and purity. Continuous flow crystallization processes have been developed to produce single enantiomers of isoindolinones with high productivity and purity . These methods are advantageous for industrial applications due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Phenylisoindolin-1-one undergoes various chemical reactions, including:

Cycloaddition Reactions: These reactions are prominent pathways in organic synthesis, leading to the formation of heterocyclic compounds.

Substitution Reactions:

Oxidation and Reduction Reactions: The isoindolinone core can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically involve catalysts such as copper(II) chloride and ultrasound irradiation.

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

Major Products Formed:

Cycloaddition Reactions: Formation of various heterocyclic compounds with medicinal and biological properties.

Substitution Reactions: Introduction of functional groups such as halogens, alkyl, and aryl groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced isoindolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Phenylisoindolin-1-one has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a fundamental building block for synthesizing complex heterocyclic compounds, which can lead to the development of new materials and pharmaceuticals.

Biology

- Biological Activities: Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have demonstrated its potential as an enzyme inhibitor, highlighting its role in drug discovery and development.

Medicine

- Therapeutic Potential: The compound is being explored as a potential therapeutic agent due to its favorable pharmacological properties. Its derivatives may provide new avenues for treating various diseases, including cancer .

Industry

- Industrial Applications: this compound is utilized in producing dyes, pesticides, and herbicides, reflecting its importance in agrochemicals and materials science.

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Activity: A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results showed promising cytotoxic effects, suggesting that modifications to the isoindolinone structure could enhance therapeutic efficacy .

- Enzyme Inhibition Studies: Another study focused on the compound's role as an enzyme inhibitor, demonstrating its ability to modulate specific biochemical pathways involved in disease processes. This research is crucial for developing targeted therapies .

Wirkmechanismus

The mechanism of action of 6-Phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The phenyl group enhances its binding affinity to various biological targets, leading to its pharmacological effects. The isoindolinone core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

3-Imino-2-phenylisoindolin-1-one: Similar in structure but with an imino group instead of a carbonyl group.

2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: Contains an additional hydroxy group and an isopropyl group.

N-Isoindoline-1,3-diones: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Uniqueness: 6-Phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Biologische Aktivität

6-Phenylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone class, characterized by a fused bicyclic structure containing a nitrogen atom. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Its unique structural features, including the phenyl group attached to the isoindolinone core, enhance its chemical reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor. The compound's mechanism of action likely involves binding to specific bacterial targets, leading to cell death or inhibition of growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Research has indicated that it can induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

- Inhibition of Metastasis : Preliminary findings suggest that this compound may inhibit the migration and invasion of cancer cells, which is critical in preventing metastasis.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : It could modulate the activity of receptors associated with growth factor signaling, which is often dysregulated in cancer.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it might promote oxidative stress in cancer cells, leading to cell death.

Case Studies and Experimental Data

Several case studies and experimental findings have highlighted the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |

| Study C | Mechanistic Insights | Demonstrated that the compound inhibits the PI3K/Akt pathway, crucial for cell survival and proliferation. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and nucleophilic substitutions. Derivatives of this compound have also been synthesized to enhance its biological activity or alter its pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylisoindolin-1-one | Lacks methyl substitution | Moderate anticancer activity |

| 6-Methylisoindolin-1-one | Methyl group enhances lipophilicity | Stronger antimicrobial properties |

| 3-Imino-2-phenylisoindolin-1-one | Contains an imino group | Different reactivity and potential anti-inflammatory effects |

Eigenschaften

IUPAC Name |

6-phenyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENOXFSNBDPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597866 | |

| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160450-16-8 | |

| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.